REACTION_CXSMILES
|
C(O[C:5](=[O:7])[CH3:6])(=O)C.[N+:8]([C:11]1[C:16](C)=[CH:15][N+:14]([O-])=[C:13](C)[C:12]=1[CH3:20])([O-:10])=[O:9].C(O)(=O)C.[OH-].[Na+]>C1(C)C=CC=CC=1.C(Cl)Cl.CO>[OH:7][CH2:5][C:6]1[C:16]([CH3:15])=[C:11]([N+:8]([O-:10])=[O:9])[C:12]([CH3:20])=[CH:13][N:14]=1 |f:3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
151.3 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
90 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C(C(=[N+](C=C1C)[O-])C)C
|
Name
|
|
Quantity
|
45 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
240 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
85 °C
|
Type
|
CUSTOM
|
Details
|
and stirred for 4 hrs
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
maintained at the temperature at 85-90° C. for 4 hrs
|
Duration
|
4 h
|
Type
|
DISTILLATION
|
Details
|
distilled off acetic acid and methanol at temperature of 60-65° C. under vacuum
|
Type
|
CUSTOM
|
Details
|
to get an oil
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
OCC1=NC=C(C(=C1C)[N+](=O)[O-])C
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |